molecular formula C14H12O3 B12633282 1,2-Diphenylethane-1,2-dione;hydrate CAS No. 920025-03-2

1,2-Diphenylethane-1,2-dione;hydrate

Cat. No.: B12633282
CAS No.: 920025-03-2
M. Wt: 228.24 g/mol
InChI Key: WEGMAIACVUKKDD-UHFFFAOYSA-N
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Description

1,2-Diphenylethane-1,2-dione;hydrate, also known as benzil, is an organic compound with the formula (C₆H₅CO)₂. It is a yellow crystalline solid that is one of the most common diketones. This compound is known for its unique structural features, including a long carbon-carbon bond between the two carbonyl centers, which indicates the absence of pi-bonding .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Diphenylethane-1,2-dione;hydrate can be synthesized through various methods. One common method involves the oxidation of benzoin using nitric acid or other oxidizing agents. Another method includes the coupling reaction of benzyl chloride with reduced iron powder in the presence of copper chloride as a latent catalyst .

Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of high-yield methods to ensure cost-effectiveness and efficiency. For example, a method involving the reaction of benzyl chloride with sodium metal or copper powder has been developed to optimize yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 1,2-Diphenylethane-1,2-dione;hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Nitric acid or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed:

Mechanism of Action

The mechanism of action of 1,2-diphenylethane-1,2-dione;hydrate involves its ability to act as a photoinitiator. When exposed to ultraviolet radiation, the compound absorbs the energy and undergoes decomposition, forming free-radical species. These free radicals then initiate the polymerization process by forming cross-links within the material . Additionally, its ability to form derivatives with biologically important substances is mediated by its reaction with nucleophiles in the presence of oxidizing agents .

Comparison with Similar Compounds

Uniqueness: 1,2-Diphenylethane-1,2-dione;hydrate is unique due to its specific structural features, such as the long carbon-carbon bond between the carbonyl centers and its ability to act as a photoinitiator. Its versatility in undergoing various chemical reactions and forming derivatives with biologically important substances further distinguishes it from other similar compounds .

Properties

CAS No.

920025-03-2

Molecular Formula

C14H12O3

Molecular Weight

228.24 g/mol

IUPAC Name

1,2-diphenylethane-1,2-dione;hydrate

InChI

InChI=1S/C14H10O2.H2O/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;/h1-10H;1H2

InChI Key

WEGMAIACVUKKDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=O)C2=CC=CC=C2.O

Origin of Product

United States

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